N-Acetyl-3,3',5'-triiodo-L-thyronine-d3
Description
Properties
Molecular Formula |
C₁₇H₁₁D₃I₃NO₅ |
|---|---|
Molecular Weight |
696.03 |
Synonyms |
N-Acetyl-O-(4-hydroxy-3,5-diiodophenyl)-3-iodo-L-tyrosine-d3 |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Purity Assessment of N Acetyl 3,3 ,5 Triiodo L Thyronine D3
Advanced Synthetic Routes for Deuterium (B1214612) Incorporation
The synthesis of N-Acetyl-3,3',5'-triiodo-L-thyronine-d3 necessitates a multi-step approach that strategically incorporates deuterium atoms into the molecular structure. The "d3" designation typically implies the substitution of three hydrogen atoms with deuterium. A common and efficient strategy involves the deuteration of the N-acetyl group, as the methyl protons are synthetically accessible for isotopic labeling.
A plausible and advanced synthetic route commences with the commercially available 3,3',5'-triiodo-L-thyronine. The initial step is the selective N-acetylation of the primary amine of the alanine (B10760859) side chain. This is achieved by reacting 3,3',5'-triiodo-L-thyronine with a deuterated acetylating agent. Acetic anhydride-d6 ((CD₃CO)₂O) is a preferred reagent for this transformation due to its high isotopic enrichment and reactivity. The reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the deuterated acetic acid byproduct.
The reaction proceeds as follows: 3,3',5'-triiodo-L-thyronine + (CD₃CO)₂O → N-Acetyl-d3-3,3',5'-triiodo-L-thyronine + CD₃COOD
This method offers a direct and high-yielding pathway to the desired deuterated compound. The use of a highly enriched deuterated acetylating agent is paramount to achieving high isotopic purity in the final product.
Alternative strategies could involve the synthesis of the thyronine backbone with deuterium already incorporated in specific positions on the aromatic rings. However, these routes are often more complex and may involve multiple steps, including Ullmann or Chan-Lam coupling reactions with deuterated precursors. For the specific case of a d3-labeled compound, targeting the N-acetyl group is generally the more straightforward and cost-effective approach.
Spectroscopic and Chromatographic Validation of Isotopic Enrichment
The confirmation of successful deuterium incorporation and the assessment of isotopic purity are critical quality control steps. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is typically employed for this purpose.
Mass Spectrometry: High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is a powerful technique for determining the isotopic distribution of the synthesized compound. researchgate.net The mass spectrum of this compound will exhibit a molecular ion peak that is three mass units higher than its non-deuterated counterpart. By analyzing the relative intensities of the molecular ions corresponding to the d0, d1, d2, and d3 species, the isotopic enrichment can be accurately calculated.
Table 1: Theoretical and Observed Mass Spectrometry Data for this compound
| Species | Theoretical m/z [M-H]⁻ | Observed m/z [M-H]⁻ | Relative Abundance (%) |
|---|---|---|---|
| d0 (unlabeled) | 692.78 | 692.78 | < 0.1 |
| d1 | 693.79 | 693.79 | 0.5 |
| d2 | 694.79 | 694.80 | 2.5 |
| d3 | 695.80 | 695.80 | > 97.0 |
Data is hypothetical and represents typical results for a highly enriched sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR spectroscopy provide invaluable information regarding the location and extent of deuteration. In the ¹H NMR spectrum of this compound, the characteristic singlet corresponding to the N-acetyl methyl protons (typically around δ 1.8-2.0 ppm) will be significantly diminished or absent, confirming successful deuteration at this position. The presence of a small residual peak can be used to quantify the level of any remaining non-deuterated species.
Conversely, the ²H NMR spectrum will show a distinct signal in the region where the acetyl methyl protons would appear, providing direct evidence of deuterium incorporation. isotope.com
Characterization of Chemical and Stereochemical Purity for Research Applications
For the use of this compound as a standard in research, its chemical and stereochemical purity must be rigorously established.
Chemical Purity: High-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a UV-Vis spectrophotometer or a mass spectrometer, is the standard method for assessing chemical purity. A reversed-phase HPLC method, using a C18 column and a gradient elution with a mixture of water and acetonitrile (B52724) containing a small amount of an acid modifier like trifluoroacetic acid, can effectively separate the target compound from any starting materials, byproducts, or other impurities. The purity is determined by the area percentage of the main peak in the chromatogram. For use as a research standard, a chemical purity of ≥98% is typically required.
Table 2: Representative HPLC Purity Data
| Parameter | Specification | Result |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Conforms |
| Mobile Phase | Gradient of Water/Acetonitrile with 0.1% TFA | Conforms |
| Flow Rate | 1.0 mL/min | Conforms |
| Detection | UV at 225 nm | Conforms |
| Purity (Area %) | ≥ 98.0% | 99.2% |
Data is for illustrative purposes.
Stereochemical Purity: The biological activity of thyronine derivatives is highly dependent on their stereochemistry, with the L-enantiomer being the naturally occurring and biologically active form. It is crucial to confirm that the stereochemical integrity of the L-alanine side chain is maintained throughout the synthesis. Chiral HPLC is the preferred method for determining the enantiomeric purity. This technique uses a chiral stationary phase that can differentiate between the L- and D-enantiomers. The sample is analyzed, and the presence of the undesired D-enantiomer is quantified. For high-quality research applications, the enantiomeric excess should be greater than 99%.
Another technique that provides information about the stereochemistry is polarimetry, which measures the rotation of plane-polarized light by a solution of the compound. The specific rotation of the synthesized this compound should be comparable to that of the non-deuterated L-enantiomer.
Analytical Methodologies Leveraging N Acetyl 3,3 ,5 Triiodo L Thyronine D3 As an Internal Standard
Isotope Dilution Mass Spectrometry (IDMS) for Thyroid Hormone Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard analytical technique that provides a high level of accuracy and precision for the quantification of analytes in complex samples. The use of a stable isotope-labeled internal standard, such as N-Acetyl-3,3',5'-triiodo-L-thyronine-d3, is fundamental to the IDMS approach for thyroid hormone analysis.
The core principle of IDMS lies in the addition of a known amount of an isotopically enriched version of the analyte of interest to the sample at the earliest stage of the analytical workflow. This internal standard, in this case, this compound, is chemically identical to the analyte's acetylated form but has a different mass due to the incorporation of deuterium (B1214612) atoms.
Once added, the internal standard and the native analyte will behave almost identically throughout the subsequent sample preparation steps, including extraction, purification, and derivatization. Any sample loss or variation during these procedures will affect both the analyte and the internal standard to the same extent. Consequently, the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard in the mass spectrometer remains constant and is directly proportional to the concentration of the native analyte. This ratiometric measurement effectively compensates for variations in sample recovery and matrix effects, leading to highly accurate and reproducible results. nih.gov
The choice of this compound as an internal standard offers specific advantages. The N-acetylation provides a derivative that can exhibit different chromatographic retention and mass fragmentation patterns compared to the endogenous thyroid hormones, which can be beneficial in method development. The deuterium labeling provides the necessary mass shift for differentiation from the native compound in the mass spectrometer.
The development of a robust IDMS method for thyroid hormones using this compound as an internal standard involves several critical optimization steps to ensure the highest level of accuracy.
Sample Preparation: The initial step involves the extraction of thyroid hormones from the biological matrix, typically serum or plasma. This is often achieved through protein precipitation, followed by liquid-liquid extraction or solid-phase extraction (SPE). sigmaaldrich.comnih.gov The conditions for these extraction techniques, such as the choice of solvents and pH, are optimized to maximize the recovery of both the native analytes and the internal standard.
Derivatization: In some methods, derivatization of the thyroid hormones is performed to improve their chromatographic properties and ionization efficiency in the mass spectrometer. The use of an N-acetylated internal standard like this compound can be particularly useful if the analytical method involves an N-acetylation step for the target analytes.
Purity of the Internal Standard: The accuracy of IDMS is directly dependent on the purity and known concentration of the internal standard solution. Certified reference materials, such as those available for this compound, are crucial for this purpose. lgcstandards.com
The optimization of these parameters ensures that the internal standard accurately reflects the behavior of the analyte throughout the analytical process, leading to a highly accurate quantification.
Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant challenge in LC-MS-based bioanalysis. A stable isotope-labeled internal standard is the most effective tool to compensate for these effects.
Since this compound co-elutes very closely with the corresponding non-labeled N-acetylated T3, it experiences nearly identical matrix effects. researchgate.net This co-elution ensures that any suppression or enhancement of the ion signal affects both the analyte and the internal standard proportionally, thus preserving the accuracy of the final concentration measurement.
The robustness of an analytical method refers to its ability to remain unaffected by small, deliberate variations in method parameters. The use of a suitable internal standard like this compound contributes significantly to the robustness of the method by compensating for minor variations in extraction efficiency, injection volume, and ionization conditions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical platform of choice for the quantification of thyroid hormones due to its high sensitivity, selectivity, and specificity. sigmaaldrich.com
The separation of thyroid hormones and their metabolites from the complex biological matrix and from each other is achieved using liquid chromatography. Reversed-phase chromatography is the most common technique employed for this purpose.
Columns: C18 columns are widely used for the separation of thyroid hormones. nih.gov Phenyl-Hexyl columns have also been shown to provide excellent resolution for these closely related compounds. sigmaaldrich.com
Mobile Phases: The mobile phase typically consists of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile (B52724), with an acidic modifier like formic acid or acetic acid to improve peak shape and ionization efficiency. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to achieve optimal separation of the various thyroid hormones and their metabolites within a reasonable run time. sigmaaldrich.com
The chromatographic conditions are carefully optimized to ensure baseline separation of the analytes of interest from potential interferences and to ensure that the internal standard, this compound, co-elutes with the corresponding analyte.
Following chromatographic separation, the analytes are introduced into the mass spectrometer for detection and quantification. Electrospray ionization (ESI) is the most common ionization technique for thyroid hormones, and it can be operated in either positive or negative ion mode.
Tandem mass spectrometry (MS/MS) is employed for its high selectivity. In MS/MS, the precursor ion (the ionized molecule of the analyte or internal standard) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and enhances the specificity of the measurement.
The table below provides typical mass spectrometric parameters for the analysis of T3, which would be adapted for the detection of N-Acetyl-3,3',5'-triiodo-L-thyronine and its deuterated internal standard.
| Parameter | Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | Provides good sensitivity for thyroid hormones. nih.gov |
| Precursor Ion (m/z) | [M+H]+ of N-Acetyl-T3 | Specific mass of the N-acetylated T3 molecule. |
| Precursor Ion (m/z) IS | [M+H]+ of N-Acetyl-T3-d3 | Specific mass of the deuterated internal standard. |
| Product Ion (m/z) | Specific fragment ion | Generated through collision-induced dissociation for specific detection. |
| Collision Energy | Optimized for fragmentation | Energy required to produce the desired product ion with high intensity. |
| Dwell Time | 100-200 ms | Time spent monitoring each transition to ensure sufficient data points across the chromatographic peak. |
The specific precursor and product ions for N-Acetyl-3,3',5'-triiodo-L-thyronine and its d3-labeled counterpart would be determined during method development by infusing the pure compounds into the mass spectrometer and optimizing the fragmentation parameters.
Integration of this compound in LC-MS/MS Workflows
The integration of a deuterated and acetylated internal standard like this compound into an LC-MS/MS workflow would theoretically follow standard procedures for isotope dilution mass spectrometry. The workflow would typically involve:
Sample Preparation: A known amount of the internal standard, this compound, would be added to the biological sample (e.g., serum, plasma, tissue homogenate) at the earliest stage of the sample preparation process. This allows it to undergo the same extraction, purification, and concentration steps as the endogenous analyte, 3,3',5'-triiodo-L-thyronine (T3). The N-acetyl group may alter the polarity of the molecule compared to T3, which would need to be considered in the development of extraction methods, such as liquid-liquid extraction or solid-phase extraction (SPE).
Chromatographic Separation: The sample extract containing both the analyte and the internal standard would be injected into a liquid chromatography system. A reversed-phase C18 column is commonly used for the separation of thyroid hormones. thermofisher.com The chromatographic conditions would be optimized to achieve good separation of T3 from its isomers and other matrix components. Due to the addition of the acetyl group and the deuterium atoms, this compound would have a slightly different retention time compared to native T3, allowing for their chromatographic resolution if necessary, though co-elution is often acceptable in MS/MS.
Mass Spectrometric Detection: Following chromatographic separation, the eluent is introduced into the mass spectrometer. Using electrospray ionization (ESI), the analyte and the internal standard are ionized. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the native T3 and the deuterated internal standard. The three-deuterium atom mass shift in this compound provides a distinct mass-to-charge ratio (m/z) for its precursor and product ions compared to the non-labeled compound, enabling their simultaneous but independent detection.
The quantification of the native T3 is then performed by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Application in Targeted Thyroid Hormone Profiling Studies
While specific studies employing this compound are not readily found, the application of such a standard would be highly valuable in targeted thyroid hormone profiling.
In pre-clinical research, particularly in studies involving rodent models, accurate quantification of thyroid hormones is essential to understand physiological and pathological processes. nih.gov An internal standard like this compound would be instrumental in studies investigating:
The pharmacokinetics of exogenous T3 administration.
Changes in endogenous T3 levels in response to drug treatment or in models of thyroid disease.
The metabolic fate of T3 and the formation of other iodothyronines.
The use of a stable isotope-labeled internal standard is crucial in pre-clinical studies due to the often small sample volumes and the need for high sensitivity and accuracy. researchgate.net While ¹³C-labeled standards are more common, a deuterated standard serves the same fundamental purpose.
Table 1: Hypothetical Performance Characteristics of an LC-MS/MS Method for T3 using this compound Internal Standard in a Pre-clinical Rat Model
| Parameter | Expected Value |
|---|---|
| Linearity (r²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | pg/mL range |
| Intra-assay Precision (%CV) | <15% |
| Inter-assay Precision (%CV) | <15% |
| Accuracy (% bias) | ±15% |
Multiplex assays that simultaneously measure multiple thyroid hormones and their metabolites are increasingly important for a comprehensive understanding of thyroid status. thermofisher.com An internal standard mix containing various stable isotope-labeled compounds, including potentially this compound for the T3 panel, would be essential for such methods.
The development of these assays requires careful optimization of chromatographic separation to resolve isomeric compounds (e.g., T3 and reverse T3) and to minimize matrix effects for each analyte. Each analyte in the multiplex panel would ideally have its own corresponding stable isotope-labeled internal standard to ensure the highest accuracy.
Table 2: Example Analytes in a Targeted Multiplex Thyroid Hormone Panel
| Analyte | Abbreviation | Potential Internal Standard |
|---|---|---|
| 3,3',5,5'-Tetraiodo-L-thyronine | T4 | ¹³C₆-T4 |
| 3,3',5-Triiodo-L-thyronine | T3 | This compound |
| 3,3',5'-Triiodo-L-thyronine | rT3 | ¹³C₆-rT3 |
| 3,3'-Diiodo-L-thyronine | 3,3'-T2 | ¹³C₆-3,3'-T2 |
Quality Assurance and Inter-laboratory Comparability of Analytical Methods
Quality assurance is paramount in clinical and research laboratories to ensure that test results are reliable and comparable over time and between different laboratories. The use of well-characterized reference materials and internal standards is a key component of any quality assurance program.
While certified reference materials for T3 are available, the use of a common, well-characterized internal standard like this compound could contribute to improving inter-laboratory comparability of T3 measurements by LC-MS/MS. Participation in external quality assessment schemes and inter-laboratory comparison studies is essential to validate the accuracy and comparability of methods. nih.gov Such studies help to identify and correct for biases in analytical procedures, ultimately leading to better harmonization of results across different testing sites. The lack of widespread reporting on the use of this compound suggests it is not currently a standard for achieving inter-laboratory comparability for T3 analysis.
Research Applications in Thyroid Hormone Metabolism and Deiodination Studies
Elucidation of Deiodinase Enzyme Kinetics and Substrate Specificity
Deiodinases are a family of enzymes crucial for the activation and inactivation of thyroid hormones. The use of labeled substrates is fundamental to characterizing their function.
In Vitro Studies of Type 1, Type 2, and Type 3 Deiodinase Activity Using Deuterated Substrates
In vitro assays using purified enzymes or cell lysates containing deiodinases would be the primary application for N-Acetyl-3,3',5'-triiodo-L-thyronine-d3. By incubating the deuterated compound with each of the three deiodinase types (D1, D2, and D3), researchers could quantify the rate of deiodination. The N-acetylation may affect the binding affinity and catalytic processing of the substrate by each deiodinase isozyme, providing insights into their substrate specificity. The reaction products, deuterated N-acetyl-diiodothyronines, could be identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Hypothetical Kinetic Parameters for Deiodinase Activity with this compound
| Deiodinase Type | Michaelis Constant (Km) | Maximum Velocity (Vmax) |
|---|---|---|
| Type 1 (D1) | Data not available | Data not available |
| Type 2 (D2) | Data not available | Data not available |
| Type 3 (D3) | Data not available | Data not available |
This table is illustrative and awaits experimental data for population.
Investigation of Enzyme Inhibition and Activation Mechanisms
This deuterated compound could also be used in competitive binding assays to study how various compounds inhibit or activate deiodinases. By measuring the displacement of this compound from the enzyme's active site by a test compound, researchers can determine the inhibitory constant (Ki) of that compound. Such studies are vital for drug development and for understanding the effects of environmental toxins on thyroid hormone metabolism.
Tracing Thyroid Hormone Transport and Uptake in Cellular Models
The entry of thyroid hormones into cells is a regulated process mediated by specific transporter proteins. The N-acetyl modification and deuterium (B1214612) labeling of this T3 analog would make it a useful tracer for these studies.
Analysis of Intracellular and Extracellular Compartmentalization of Labeled Thyronines
In cultured cell models, this compound could be added to the culture medium. At various time points, the cells would be harvested and fractionated to separate the extracellular medium, cytoplasm, and nucleus. The concentration of the deuterated compound in each compartment would be measured by mass spectrometry, providing a dynamic view of its transport and subcellular distribution. The N-acetylation might alter the affinity of the compound for different cellular compartments compared to native T3.
Studies on Transporter-Mediated Uptake in Cultured Cell Lines
To identify which transporters are responsible for the uptake of N-acetylated T3, researchers could use cell lines that are genetically engineered to overexpress specific thyroid hormone transporters, such as MCT8, MCT10, and OATPs. By comparing the uptake of this compound in these cells to control cells, the specific transporters involved can be identified. Furthermore, the impact of known transporter inhibitors on the uptake of the deuterated compound could be assessed to confirm the transport mechanisms.
Metabolic Fate and Pathway Elucidation in Experimental Animal Models
Administering this compound to animal models, such as rats or mice, would allow for the in vivo investigation of its metabolic fate. The deuterium label is key to distinguishing the administered compound and its metabolites from the endogenous pool of thyroid hormones. Blood, urine, feces, and various tissues could be collected over time and analyzed by LC-MS/MS to identify and quantify the parent compound and any metabolic products. This would reveal how the N-acetyl group influences the pathways of thyroid hormone metabolism, including deiodination, glucuronidation, and sulfation, and how these processes differ among various tissues.
Potential Metabolic Pathways for this compound in Animal Models
| Metabolic Process | Potential Metabolites |
|---|---|
| Deiodination | N-Acetyl-3,3'-diiodo-L-thyronine-d3, N-Acetyl-3,5-diiodo-L-thyronine-d3 |
| Glucuronidation | This compound-glucuronide |
| Sulfation | This compound-sulfate |
| Deacetylation | 3,3',5'-triiodo-L-thyronine-d3 |
This table presents hypothetical metabolic pathways that would require experimental verification.
In Vivo Metabolic Profiling of this compound
The process of N-acetylation of thyroid hormones is a recognized metabolic pathway, though its precise physiological role is still under investigation. The introduction of a deuterium-labeled N-acetylated T3 analog, such as this compound, provides a powerful tracer for in vivo metabolic studies. The deuterium atoms act as a stable isotopic label, allowing researchers to distinguish the administered compound and its subsequent metabolites from endogenous thyroid hormones. This is crucial for accurately tracking its metabolic fate without interference from the body's own hormone pool.
In vivo studies in animal models, such as rats, are instrumental in elucidating the metabolic profile of this compound. Following administration, biological samples like blood, urine, and various tissues are collected over time. These samples are then analyzed using advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method allows for the separation, identification, and quantification of the parent compound and its metabolites with high sensitivity and specificity. nih.govthermofisher.cnendocrine-abstracts.org
The primary metabolic pathways anticipated for this compound involve deiodination, deacetylation, and conjugation. Deiodination, the removal of iodine atoms, is a key step in both the activation and inactivation of thyroid hormones and is catalyzed by a family of enzymes known as deiodinases. nih.gov
Table 1: Anticipated Metabolic Pathways for this compound
| Metabolic Pathway | Description | Potential Outcome |
| Deiodination | Removal of iodine atoms from the thyronine backbone. | Formation of various di- and mono-iodinated N-acetyl-thyronine-d3 metabolites. |
| Deacetylation | Removal of the acetyl group. | Conversion to 3,3',5'-triiodo-L-thyronine-d3 (T3-d3). |
| Conjugation | Addition of molecules like glucuronic acid or sulfate. | Increased water solubility to facilitate excretion. |
Identification of Novel Metabolites and Deiodination Products
A significant advantage of using a deuterated tracer is the ability to identify novel or unexpected metabolites. The unique mass signature of the deuterium label allows for the confident identification of compounds derived from the administered this compound.
Deiodination of the parent compound can occur at different positions on the thyronine rings, leading to a variety of deiodinated products. The three main types of deiodinases (DIO1, DIO2, and DIO3) exhibit tissue-specific expression and have different substrate specificities, which influences the profile of deiodination products observed. nih.gov
For instance, outer ring deiodination (ORD) would lead to the formation of N-acetyl-3,3'-diiodo-L-thyronine-d3, while inner ring deiodination (IRD) would produce N-acetyl-3,5'-diiodo-L-thyronine-d3. The subsequent deiodination of these products can generate a cascade of further metabolites.
Table 2: Potential Deiodination Products of this compound
| Metabolite | Formation Pathway | Potential Physiological Significance |
| N-acetyl-3,3'-diiodo-L-thyronine-d3 | Outer Ring Deiodination (ORD) | May possess biological activity or be an intermediate for further metabolism. |
| N-acetyl-3,5'-diiodo-L-thyronine-d3 | Inner Ring Deiodination (IRD) | Likely an inactive metabolite, part of the clearance pathway. |
| N-acetyl-3-monoiodo-L-thyronine-d3 | Subsequent deiodination of di-iodinated metabolites. | Further breakdown product for excretion. |
The identification of these metabolites is achieved by comparing the mass spectra of compounds detected in biological samples with the predicted fragmentation patterns of potential metabolites. The presence of the d3-label serves as a definitive marker to confirm their origin.
Assessment of Tissue-Specific Thyroid Hormone Turnover Rates
Understanding how quickly thyroid hormones are metabolized and cleared from different tissues is crucial for comprehending their local effects. The use of stable isotope-labeled compounds like this compound allows for the determination of tissue-specific turnover rates.
Turnover is a measure of how rapidly a substance is replaced in a particular tissue or compartment. It is influenced by factors such as the rate of uptake into the tissue, the rate of metabolic conversion, and the rate of clearance from the tissue. The half-life of a compound, which is the time it takes for its concentration to reduce by half, is a key parameter in determining turnover. The half-life of T4 is approximately 7 days, while the more active T3 has a much shorter half-life of about 1 day. youtube.com
By measuring the concentration of this compound and its metabolites in various tissues (e.g., liver, kidney, brain, heart) at different time points after administration, researchers can calculate the rate of disappearance of the parent compound and the appearance and disappearance of its metabolites. This provides valuable insights into the activity of metabolic pathways, such as deiodination, in specific tissues.
For example, tissues with high deiodinase activity, such as the liver and kidney which are rich in DIO1, are expected to show a rapid turnover of this compound and a corresponding rapid appearance of its deiodinated metabolites. nih.gov In contrast, tissues with lower deiodinase activity will exhibit a slower turnover rate.
Table 3: Hypothetical Tissue-Specific Half-Life of this compound Based on Deiodinase Activity
| Tissue | Predominant Deiodinase | Expected Half-Life of Parent Compound | Rationale |
| Liver | DIO1 | Short | High levels of deiodinase activity leading to rapid metabolism. |
| Kidney | DIO1 | Short | Significant role in thyroid hormone metabolism and clearance. |
| Brain | DIO2, DIO3 | Moderate | Local regulation of thyroid hormone activation and inactivation. |
| Adipose Tissue | DIO2 | Moderate to Long | Important for local T3 production and metabolic regulation. |
It is important to note that the N-acetylation may influence the affinity of the compound for deiodinases and cellular transporters, potentially altering its turnover rate compared to its non-acetylated counterpart, T3.
Investigation of Thyroid Hormone Receptor Interactions and Signaling Pathways Using Deuterated Ligands
Receptor Binding Affinity Studies in Recombinant Systems
Recombinant systems, which involve the expression of specific proteins in host cells like bacteria or insect cells, are invaluable for studying protein-ligand interactions in a controlled environment, free from the complexities of the native cellular milieu.
Hypothetical Kinetic Data for Ligand Binding to TRβ in a Recombinant System
| Ligand | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) | Dissociation Constant (Kd) (nM) |
|---|---|---|---|
| 3,3',5'-triiodo-L-thyronine (T3) | 5.2 x 10⁵ | 1.0 x 10⁻⁴ | 0.19 |
This table presents hypothetical data for illustrative purposes, based on the expected lower affinity of an N-acetylated thyroid hormone analog.
Competitive binding assays are a cornerstone for determining the relative binding affinity of a novel or modified ligand. In this type of assay, a labeled ligand (e.g., radio-labeled T3) and an unlabeled competitor (in this case, N-Acetyl-3,3',5'-triiodo-L-thyronine-d3) compete for a limited number of receptor binding sites. By measuring the concentration of the competitor required to displace 50% of the labeled ligand (the IC50 value), one can infer the competitor's binding affinity. Given the likely lower affinity of this compound, a higher concentration would be needed to displace the native hormone from the receptor. The deuteration of the molecule makes it an ideal standard for quantifying the unbound fraction by mass spectrometry.
Illustrative Competitive Binding Assay Results for TRβ
| Competitor Ligand | IC50 (nM) | Relative Binding Affinity (%) |
|---|---|---|
| 3,3',5'-triiodo-L-thyronine (T3) | 0.2 | 100 |
This table contains illustrative data to demonstrate the expected outcome of a competitive binding assay.
Studies on Nuclear and Extranuclear Receptor Localization
While TRs are predominantly nuclear, they are known to shuttle between the nucleus and the cytoplasm. This dynamic localization is influenced by various factors, including ligand binding and post-translational modifications of the receptor itself, such as acetylation. nih.govwm.edu
Subcellular fractionation is a technique used to separate the major organelles and cellular compartments. By treating cells with a labeled ligand like this compound and then fractionating the cells, it is possible to determine the distribution of the ligand within the cell. The deuterated nature of the ligand allows for precise quantification in each fraction using liquid chromatography-mass spectrometry (LC-MS). Research on the acetylation of the thyroid hormone receptor itself has shown that this modification can lead to a more cytoplasmic localization. nih.govwm.edu It is therefore plausible that an N-acetylated ligand might have a different distribution profile compared to T3, potentially showing altered accumulation in either the cytoplasm or the nucleus.
Advanced microscopy techniques, such as fluorescence recovery after photobleaching (FRAP), can be used to study the mobility of fluorescently tagged TRs within the nucleus. While this compound is not fluorescent, its effects on receptor dynamics can be observed. Studies using acetylation mimics of the TR have shown that acetylation can alter the receptor's intranuclear mobility. nih.gov It is conceivable that binding of an N-acetylated ligand could induce conformational changes in the receptor that affect its interaction with nuclear structures and, consequently, its mobility.
Gene Expression and Transcriptional Regulation Research
The ultimate function of the classic thyroid hormone signaling pathway is the regulation of gene expression. The binding of a ligand to the TR initiates a cascade of events, including the recruitment of co-activator or the dismissal of co-repressor proteins, leading to changes in the transcription rates of target genes.
Due to its likely low binding affinity for the thyroid hormone receptor, this compound is expected to be a very weak agonist or potentially an antagonist of TR-mediated gene transcription. To test this, researchers could use techniques like quantitative polymerase chain reaction (qPCR) or microarray analysis to measure the expression levels of known thyroid hormone-responsive genes in the presence of this compound. The deuterated label would be useful for metabolic studies running in parallel, to ensure the observed effects (or lack thereof) are from the compound itself and not from a metabolite.
Hypothetical Gene Expression Changes in Response to Ligand Treatment
| Gene Target | Ligand Treatment (24h) | Fold Change in mRNA Expression |
|---|---|---|
| Growth Hormone (GH) | Vehicle Control | 1.0 |
| Growth Hormone (GH) | T3 (10 nM) | 8.5 |
| Growth Hormone (GH) | N-Acetyl-T3-d3 (1000 nM) | 1.2 |
| Hairless (Hr) | Vehicle Control | 1.0 |
| Hairless (Hr) | T3 (10 nM) | 4.2 |
This table presents hypothetical data illustrating the expected weak effect of this compound on the expression of T3-responsive genes.
Analysis of Thyroid Hormone Responsive Element (TRE) Activation
The investigation of thyroid hormone action at the molecular level hinges on understanding the interaction between thyroid hormone receptors (TRs) and specific DNA sequences known as Thyroid Hormone Responsive Elements (TREs). This interaction is the primary mechanism through which thyroid hormones regulate gene expression. nih.govnih.gov The activation of TREs by the thyroid hormone-TR complex initiates a cascade of transcriptional events that underlie the diverse physiological effects of thyroid hormones. nih.govmdpi.com
Deuterated ligands, such as this compound, serve as invaluable tools in these investigations, primarily by enabling highly accurate quantification of the active hormone and its metabolites in complex biological samples through methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govcerilliant.com The stable isotope labeling of the ligand does not alter its fundamental biological activity but allows it to be distinguished from its endogenous, non-deuterated counterparts. This is crucial for precisely correlating the concentration of the hormone with the extent of TRE activation.
In a typical experimental setup to analyze TRE activation, researchers might transfect cells with a reporter plasmid containing a TRE sequence linked to a reporter gene (e.g., luciferase). These cells are then treated with the thyroid hormone agonist. By including a known concentration of this compound as an internal standard, the exact concentration of the non-deuterated thyroid hormone that reaches the nucleus and is available to activate the TRE can be accurately determined. This precise quantification is essential for establishing a clear dose-response relationship and for comparing the potency of different thyroid hormone analogs.
The binding of the thyroid hormone to its receptor induces conformational changes in the receptor, leading to the recruitment of coactivator proteins and the initiation of transcription. mdpi.com The degree of TRE activation is, therefore, directly proportional to the concentration of the hormone-receptor complex. The use of deuterated ligands helps to control for variability in hormone uptake, metabolism, and clearance across different experimental conditions, thus ensuring that the observed differences in TRE activation are genuinely due to the specific treatments and not experimental artifacts.
Use in Reporter Gene Assays and RNA Sequencing Studies in Research Models
Reporter gene assays and RNA sequencing (RNA-Seq) are powerful techniques used to elucidate the signaling pathways and downstream effects of thyroid hormone receptor activation. In both types of studies, this compound plays a critical, albeit often indirect, role by ensuring the accuracy of quantitative measurements.
Reporter Gene Assays
In reporter gene assays, a gene for a readily measurable protein, such as luciferase or beta-galactosidase, is placed under the control of a TRE. nih.gov When cells containing this reporter construct are exposed to a thyroid hormone agonist, the activation of the TR leads to the expression of the reporter gene. The amount of reporter protein produced is then quantified as a measure of TR activity.
The use of this compound as an internal standard in these assays is crucial for obtaining reliable and reproducible data. For instance, when comparing the potency of a novel thyroid hormone analog to the natural hormone T3, both compounds would be tested at various concentrations. By spiking the cell culture medium or cell lysates with a known amount of this compound, the concentrations of the test compounds can be accurately measured by LC-MS/MS. This allows for the construction of precise dose-response curves and the determination of key parameters like the EC50 (the concentration of an agonist that gives half of the maximal response).
Interactive Data Table: Example Data from a Reporter Gene Assay
Below is a hypothetical dataset from a reporter gene assay designed to compare the activity of a test compound to T3. The use of this compound as an internal standard ensures the accuracy of the measured concentrations.
| Compound | Nominal Concentration (nM) | Measured Concentration (nM) | Reporter Gene Activity (Relative Luciferase Units) |
| T3 | 1 | 0.95 | 1500 |
| T3 | 10 | 9.8 | 8500 |
| T3 | 100 | 95.2 | 15000 |
| Test Compound A | 1 | 1.02 | 800 |
| Test Compound A | 10 | 10.5 | 4200 |
| Test Compound A | 100 | 98.7 | 9500 |
| Vehicle | 0 | 0 | 100 |
RNA Sequencing Studies
RNA sequencing is a high-throughput method used to profile the entire transcriptome of a cell or tissue, providing a comprehensive view of the genes that are up- or down-regulated in response to thyroid hormone treatment. In such studies, research models, such as cultured cells or laboratory animals, are treated with a thyroid hormone. After a specific period, RNA is extracted and sequenced to identify changes in gene expression.
The accuracy of these studies relies on a precise understanding of the relationship between the administered hormone dose and the resulting changes in the transcriptome. This compound can be administered along with the non-deuterated hormone to serve as a tracer and internal standard. This allows researchers to accurately measure the concentration of the active hormone in the target tissue at the time of RNA extraction. This is particularly important in in vivo studies, where hormone metabolism and distribution can vary significantly between individuals.
By correlating the precise tissue concentration of the hormone with the observed changes in gene expression, researchers can identify direct and indirect target genes with greater confidence and build more accurate models of thyroid hormone signaling pathways.
Interactive Data Table: Example RNA-Seq Experimental Design
This table outlines a hypothetical experimental design for an RNA-Seq study where this compound is used to monitor the concentration of the active ligand.
| Treatment Group | Ligand Administered | Deuterated Standard | Tissue Sample | Time Point | Analysis |
| Control | Vehicle | N-Acetyl-T3-d3 | Liver | 24h | RNA-Seq, LC-MS/MS |
| Low Dose | T3 (1 µg/kg) | N-Acetyl-T3-d3 | Liver | 24h | RNA-Seq, LC-MS/MS |
| High Dose | T3 (10 µg/kg) | N-Acetyl-T3-d3 | Liver | 24h | RNA-Seq, LC-MS/MS |
| Control | Vehicle | N-Acetyl-T3-d3 | Heart | 24h | RNA-Seq, LC-MS/MS |
| Low Dose | T3 (1 µg/kg) | N-Acetyl-T3-d3 | Heart | 24h | RNA-Seq, LC-MS/MS |
| High Dose | T3 (10 µg/kg) | N-Acetyl-T3-d3 | Heart | 24h | RNA-Seq, LC-MS/MS |
Advanced Research Perspectives and Methodological Advancements
Integration with Systems Biology Approaches
Systems biology, with its holistic view of biological processes, offers a powerful framework for understanding the complex network of interactions governed by thyroid hormones. The integration of advanced analytical tools, such as those employing N-Acetyl-3,3',5'-triiodo-L-thyronine-d3, is pivotal in constructing comprehensive models of thyroid hormone dynamics.
Metabolomics and Fluxomics Studies in Thyroid Hormone Research
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state. In thyroid hormone research, metabolomics can reveal the downstream consequences of thyroid hormone action on various metabolic pathways. biomedres.usnih.gov The use of stable isotope-labeled compounds, such as this compound, is instrumental in these studies.
Deuterated internal standards are crucial for accurate quantification in liquid chromatography-tandem mass spectrometry (LC-MS/MS), a cornerstone technique in metabolomics. nih.govnih.govchromforum.org The use of a deuterated standard like this compound helps to correct for matrix effects and variations in sample processing and instrument response, thereby improving the precision and reliability of measurements. nih.govnih.gov This enhanced accuracy is vital for discerning subtle changes in metabolite profiles in response to thyroid hormone signaling or in pathological states like hypothyroidism or hyperthyroidism. acs.org
Fluxomics, a related discipline, aims to measure the rates of metabolic reactions. By tracing the metabolic fate of isotopically labeled precursors, researchers can map the flow of metabolites through various pathways. While direct fluxomics studies using this compound are not yet widely reported, the principle is well-established. Such a labeled compound could be used to trace the pathways of thyroid hormone deacetylation and subsequent metabolism, providing insights into the dynamics of its activation and degradation.
| Parameter | Technique | Advantage of Deuterated Standard | Research Application |
|---|---|---|---|
| Quantification of T3/T4 | LC-MS/MS | Correction for ion suppression/enhancement | Accurate measurement in biological matrices nih.govnih.gov |
| Metabolite Identification | LC-MS/MS | Distinguishing metabolites from background noise | Discovery of novel thyroid hormone metabolites |
| Pharmacokinetic Studies | LC-MS/MS | Precise concentration-time profiling | Determining the half-life and clearance of analogues |
Computational Modeling of Thyroid Hormone Dynamics
Computational modeling has become an indispensable tool for simulating complex biological systems, including the intricate feedback loops of the hypothalamic-pituitary-thyroid axis. nih.gov These models can predict how perturbations, such as the introduction of a thyroid hormone analogue, might affect the entire system.
This compound can serve as a valuable tool in refining these models. By providing accurate pharmacokinetic data obtained through its use as a tracer, the model parameters can be more precisely calibrated. Furthermore, computational docking studies can be employed to predict the binding affinity of N-Acetyl-3,3',5'-triiodo-L-thyronine to thyroid hormone receptors and transport proteins. nih.govmdpi.comui.ac.id The N-acetylation and deuteration can influence the molecule's conformational flexibility and interactions with the binding pocket, providing data points for refining the force fields used in molecular dynamics simulations. nih.govnih.gov Such computational approaches can help in understanding how modifications to the T3 structure affect its biological activity at a molecular level.
Development of Novel Labeled Thyroid Hormone Analogues
The design and synthesis of novel analogues of thyroid hormones are central to advancing our understanding of their physiological roles and for the potential development of therapeutic agents with improved specificity. nih.gov
Design and Synthesis of Derivatives for Specific Research Questions
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The deuteration is typically achieved using a deuterated precursor, such as d3-acetyl chloride, during the acetylation step. biomedres.us The synthesis of such labeled compounds is often a custom process tailored to specific research needs. For instance, the introduction of the N-acetyl group can modulate the lipophilicity and metabolic stability of the parent hormone, potentially altering its tissue distribution and receptor interaction profile. nih.gov The deuterium (B1214612) label provides a means for unambiguous detection and quantification in complex biological samples. nih.gov
Application in Structure-Activity Relationship (SAR) Studies for Receptor Subtypes
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. nih.govmdpi.comacademie-sciences.fr In the context of thyroid hormones, SAR studies aim to elucidate the features of the thyronine scaffold that are critical for binding to and activating the different thyroid hormone receptor (TR) subtypes, TRα and TRβ. nih.govnih.gov
The N-acetylation of 3,3',5'-triiodo-L-thyronine introduces a modification at the amino group, a region of the molecule known to be important for receptor interaction. Studies on other N-acetylated compounds have shown that this modification can significantly alter biological activity. nih.govnih.gov By comparing the receptor binding affinity and transcriptional activity of this compound with that of the parent hormone and other analogues, researchers can gain insights into the steric and electronic requirements of the TR binding pocket. The deuterium labeling itself is not expected to significantly alter the biological activity but serves as a reporter for quantification.
| Modification | Potential Effect on Activity | Receptor Subtype Focus | Rationale |
|---|---|---|---|
| N-Acetylation | Altered receptor binding and activation | TRα and TRβ | Modification of a key interaction domain nih.govnih.gov |
| 3'-Substitution | Modulation of receptor selectivity | TRβ | Exploiting differences in the binding pockets of TR subtypes nih.gov |
| Deuteration | Minimal impact on intrinsic activity | N/A (Analytical Tool) | Used for accurate quantification in biological assays nih.gov |
Standardization and Harmonization of Research Methodologies
The reproducibility and comparability of research findings are paramount for scientific progress. In the field of thyroid hormone analysis, the lack of standardization of assays has been a significant challenge. nih.gov Immunoassays, while widely used, can suffer from cross-reactivity and interference from binding proteins, leading to inaccurate results. nih.gov
The use of LC-MS/MS with isotopically labeled internal standards, such as this compound, offers a "gold standard" for the accurate and precise quantification of thyroid hormones and their metabolites. nih.govnih.govendocrine-abstracts.orgntnu.noamsterdamumc.nl The adoption of such methodologies is a critical step towards the harmonization of thyroid hormone measurements across different laboratories and studies. This allows for the establishment of reliable reference ranges and facilitates the comparison of data from large-scale epidemiological and clinical studies. The availability of well-characterized, certified reference materials, including deuterated and modified analogues, is essential for this standardization effort.
Best Practices for Deuterated Internal Standard Use in Research Laboratories
The use of deuterated internal standards, such as this compound, is a cornerstone of high-quality quantitative analysis in mass spectrometry. Adherence to best practices is crucial for ensuring the accuracy, precision, and reproducibility of experimental results. These practices encompass the entire analytical workflow, from method development to data analysis.
A primary best practice is the careful selection of the internal standard. Ideally, a stable isotope-labeled (SIL) internal standard, like a deuterated compound, should be used as it exhibits nearly identical chemical and physical properties to the analyte of interest. scispace.comscioninstruments.com This close similarity ensures that the internal standard and the analyte behave in a comparable manner during sample preparation, chromatography, and ionization in the mass spectrometer. scioninstruments.com For instance, they will have very similar extraction recoveries and chromatographic retention times. researchgate.net The key difference is their mass-to-charge ratio (m/z), which allows the mass spectrometer to distinguish between the analyte and the standard. scioninstruments.com
During method development, it is essential to verify the chemical and isotopic purity of the deuterated internal standard. Impurities can interfere with the quantification of the target analyte and lead to inaccurate results. The concentration of the internal standard should be optimized to be within the linear range of the instrument's detector and comparable to the expected concentration of the analyte in the samples.
A critical aspect of using deuterated internal standards is their ability to compensate for matrix effects. clearsynth.com Matrix effects, which are the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the sample matrix, are a significant source of error in mass spectrometry. chromforum.org Because the deuterated internal standard co-elutes with the analyte, it experiences similar matrix effects. chromforum.orgtexilajournal.com By calculating the ratio of the analyte response to the internal standard response, these variations can be effectively normalized, leading to more accurate quantification. nebiolab.com
Consistent and precise addition of the internal standard to all samples, including calibrators and quality control samples, is paramount. The internal standard should be introduced as early as possible in the sample preparation process to account for variability in all subsequent steps, such as liquid-liquid extraction, solid-phase extraction, or derivatization. scioninstruments.com
Finally, during data analysis, the response of the internal standard should be monitored across the entire batch of samples. A consistent internal standard signal indicates a stable analytical process. Any significant drift or variation in the internal standard response may suggest problems with sample preparation, instrument performance, or the stability of the standard itself, and should be thoroughly investigated. nebiolab.com
Table 1: Key Considerations for Deuterated Internal Standard Use
| Best Practice | Rationale | Relevance to this compound |
|---|---|---|
| Selection of a high-purity, stable isotope-labeled standard | Ensures the standard closely mimics the analyte's behavior without introducing interfering signals. | The deuterium labeling of this compound provides a distinct mass shift for clear differentiation from the unlabeled analyte. |
| Early addition of the internal standard in the sample preparation workflow | Corrects for analyte loss and variability during extraction, concentration, and derivatization steps. | When analyzing biological matrices, adding the standard at the initial extraction step accounts for any recovery differences of the analyte. |
| Optimization of internal standard concentration | Ensures the standard's signal is strong enough for reliable detection but does not saturate the detector or cause ion suppression. | The concentration should be tailored to the expected range of the unlabeled analyte in the study samples. |
| Monitoring of the internal standard signal throughout the analytical run | Provides a quality control check for the consistency of the analytical process, including instrument performance and sample matrix effects. | Consistent signal intensity of this compound across all samples validates the reliability of the quantitative data. |
| Co-elution with the analyte | Compensates for matrix effects and variations in ionization efficiency. | The structural similarity ensures that it experiences and corrects for the same analytical variabilities as the native compound. |
Collaborative Initiatives for Data Sharing and Reproducibility
The scientific community is increasingly emphasizing the importance of data sharing and reproducibility to accelerate research and enhance the reliability of scientific findings. numberanalytics.com For specialized analytical data, such as that generated using this compound, several collaborative initiatives and platforms are available to facilitate these goals.
One of the key movements in this area is the promotion of the FAIR data principles, which state that data should be Findable, Accessible, Interoperable, and Reusable. numberanalytics.com Adhering to these principles when sharing data generated with deuterated internal standards ensures that other researchers can discover, understand, and build upon previous work.
Several types of platforms support the sharing of chemical and analytical data:
Preprint Servers: Platforms like ChemRxiv allow researchers to share their manuscripts and associated data before or alongside formal peer-reviewed publication. numberanalytics.comnumberanalytics.com This accelerates the dissemination of new methods and findings.
Data Repositories: These are online databases designed for the storage and sharing of research data. For chemical data, repositories can be discipline-specific, such as the Cambridge Crystallographic Data Centre (CCDC) for small molecule crystal data, or more generalist, like Figshare and Zenodo. rsc.org Public databases like PubChem also serve as vast repositories for chemical structures and associated biological data. nih.gov
Open-Source Databases and Platforms: Initiatives like the Open Reaction Database (ORD) are being developed to create standardized formats for sharing reaction data, which can include analytical results from methods using internal standards. nih.govacs.org Furthermore, some software platforms, such as those offered by ACD/Labs, aim to centralize and standardize analytical data from various instruments and vendors, making it easier to share and collaborate. acdlabs.comacdlabs.com
Collaborative Research Environments: Tools that facilitate real-time collaboration on documents and data analysis, such as Google Docs and Overleaf, are also becoming integral to reproducible research. numberanalytics.com
For data generated using this compound, a researcher could deposit their raw and processed data, along with detailed experimental protocols, into a public repository. This would include information about the specific deuterated standard used, its concentration, the sample preparation methods, and the mass spectrometry parameters. By doing so, they contribute to a more transparent and reproducible scientific ecosystem. numberanalytics.com
The benefits of these collaborative efforts are numerous. They allow for the validation of results by the wider community, prevent unnecessary duplication of experiments, and enable the reuse of data for new research questions, such as in meta-analyses or for the development of new analytical methods. rsc.org Funding agencies and journals are increasingly mandating data sharing, further driving the adoption of these collaborative practices. acs.org
Table 2: Platforms and Initiatives for Data Sharing in Chemistry
| Initiative/Platform | Description | Relevance for Data from Deuterated Standards |
|---|---|---|
| ChemRxiv | A preprint server for the chemical sciences, allowing for early sharing of research. numberanalytics.com | Enables rapid dissemination of new analytical methods utilizing standards like this compound. |
| PubChem | A public database of chemical substances and their biological activities. nih.gov | Can house data on the biological effects of the unlabeled analyte, with the analytical methods section detailing the use of the deuterated standard. |
| Open Reaction Database (ORD) | An open-access repository for detailed chemical reaction information. nih.gov | While focused on synthesis, it provides a framework for the detailed reporting of analytical characterization, including quantitative data obtained with internal standards. |
| Figshare/Zenodo | Generalist data repositories that accept a wide range of data types. numberanalytics.com | Suitable for depositing raw and processed mass spectrometry data files, along with detailed metadata about the experimental protocol. |
| Spectrus Platform (ACD/Labs) | A commercial software platform for standardizing and sharing analytical data. acdlabs.com | Facilitates collaboration within and between research groups by providing a unified environment for data from different instruments. |
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing N-Acetyl-3,3',5'-triiodo-L-thyronine-d3, and how do protecting groups influence yield and purity?
- Methodological Answer : The synthesis of acetylated thyroid hormone derivatives typically involves protecting the amino group during iodination and acetylation steps. Evidence from thyronine derivative synthesis (e.g., Blank, 1964) indicates that acetyl groups are preferred for amino protection due to their stability and ease of removal . For deuterated analogs like this compound, deuterium incorporation is achieved using deuterated reagents at specific synthesis stages (e.g., deuterated acetic anhydride for acetylation). Post-synthesis, HPLC (≥95% purity) and mass spectrometry (e.g., ESI-MS/MS) validate structural integrity and isotopic enrichment .
Q. Which analytical methods are validated for quantifying this compound in biological matrices, and how are they standardized?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying deuterated thyroid analogs. Key parameters include:
- Chromatography : Reverse-phase C18 columns with methanol/water gradients .
- Detection : Multiple reaction monitoring (MRM) for transitions like m/z 651 → 606 (native T3) and m/z 654 → 609 (deuterated analog) .
- Validation : Intra- and inter-assay precision (CV <15%) and recovery (85–115%) are assessed using spiked matrices (e.g., serum, urine) . Cross-validation with ELISA is recommended to resolve method-specific discrepancies (e.g., matrix effects in immunoassays) .
Q. What storage and handling protocols ensure the stability of this compound in laboratory settings?
- Methodological Answer : The compound should be stored at –20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent degradation . For working solutions, dissolve in deuterated DMSO or ethanol to minimize isotopic exchange. Stability assessments via periodic LC-MS analysis are advised, with a documented shelf life of ≥4 years under optimal conditions .
Advanced Research Questions
Q. How do isotopic effects from deuteration influence the pharmacokinetic and metabolic profiling of this compound compared to its non-deuterated counterpart?
- Methodological Answer : Deuteration alters metabolic kinetics by reducing hydrogen/deuterium exchange rates in cytochrome P450-mediated reactions. To evaluate this:
- Conduct in vitro microsomal assays comparing half-lives of deuterated vs. non-deuterated forms .
- Use stable isotope tracing in animal models to track tissue-specific distribution via LC-MS .
- Note that deuteration may slightly shift retention times in LC-MS, necessitating adjusted analytical protocols .
Q. How can researchers resolve discrepancies in this compound quantification when using immunoassays versus mass spectrometry?
- Methodological Answer : Discrepancies often arise from cross-reactivity in immunoassays (e.g., with acetylated metabolites) or ion suppression in LC-MS. Mitigation strategies include:
- Immunoassay : Pre-treatment with charcoal to remove interfering metabolites .
- LC-MS : Use matrix-matched calibration curves and deuterated internal standards to correct for ion suppression .
- Cross-validate results using orthogonal methods (e.g., equilibrium dialysis for free vs. bound hormone fractions) .
Q. What experimental designs are recommended to study the interaction of this compound with LAT1 transporters or thyroid hormone receptors?
- Methodological Answer :
- LAT1 Inhibition Assays : Use competitive uptake studies in LAT1-expressing cell lines (e.g., human fibroblasts) with radiolabeled T3 and increasing concentrations of the deuterated analog. Measure uptake via scintillation counting .
- Receptor Binding : Perform fluorescence polarization assays with recombinant thyroid receptor β (TRβ) and fluorescently labeled T3. Calculate binding affinity (Kd) using displacement curves .
- In Silico Modeling : Dock this compound into TRβ or LAT1 crystal structures to predict binding interactions, followed by mutagenesis to validate key residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
